Acide 3-bromo-5-méthoxybenzoïque

Vue d'ensemble

Description

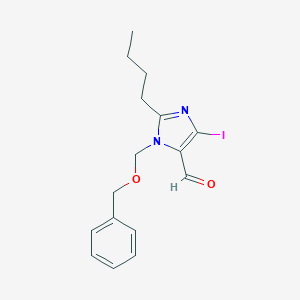

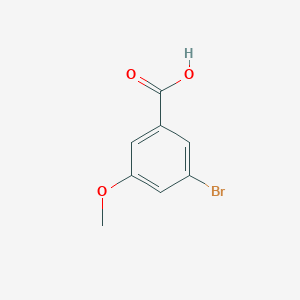

3-Bromo-5-methoxybenzoic acid , with the chemical formula C8H7BrO3 , is a compound belonging to the class of benzoic acids. It is characterized by the presence of a bromine atom at the 3-position and a methoxy group (–OCH3) at the 5-position on the benzene ring. The molecular weight of this compound is approximately 231.04 g/mol .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxybenzoic acid consists of a benzene ring substituted with a bromine atom and a methoxy group. The IUPAC name for this compound is 3-bromo-5-methoxybenzoic acid . The SMILES notation is COC1=CC(Br)=CC(=C1)C(O)=O .

Chemical Reactions Analysis

While the complete mechanism of action of 3-Bromo-5-methoxybenzoic acid remains an active area of research, it is believed to act as an electron donor, facilitating molecular reactions by donating electrons to other molecules .

Applications De Recherche Scientifique

Culture cellulaire et transfection

En culture cellulaire et transfection, l'acide 3-bromo-5-méthoxybenzoïque sert d'agent modulateur de la perméabilité de la membrane cellulaire. Ceci facilite le transfert efficace du matériel génétique dans les cellules, ce qui est crucial pour la thérapie génique et la recherche en biologie moléculaire .

Thérapie cellulaire et génique

Ce composé a montré un potentiel en thérapie cellulaire et génique en tant que molécule porteuse. Il aide à la délivrance de gènes thérapeutiques aux cellules cibles, jouant ainsi un rôle essentiel dans le traitement des maladies génétiques .

Chromatographie

This compound : est utilisé en chromatographie comme composé standard ou de référence en raison de ses propriétés chimiques distinctes. Il aide à l'étalonnage des équipements et garantit la précision des résultats analytiques .

Tests moléculaires

Dans les tests moléculaires, le composé est utilisé dans la préparation de réactifs et de contrôles. Il est particulièrement utile dans les dosages qui nécessitent un composé bromé à des fins de détection ou de quantification .

Spectroscopie, analyse élémentaire et isotopique

Les propriétés spectrales uniques du composé le rendent adapté à une utilisation en spectroscopie et en analyse élémentaire. Il peut servir de traceur ou d'agent de contraste, fournissant des signaux clairs pour la détection et la quantification des éléments et des isotopes .

Synthèse de dérivés de l'acide benzoïque

This compound : est un précurseur dans la synthèse de divers dérivés de l'acide benzoïque. Ces dérivés ont des applications dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.

Recherche sur les agents thérapeutiques

La recherche suggère que des dérivés de l'this compound pourraient être des agents thérapeutiques potentiels pour les traitements contre le cancer. Sa structure permet l'exploration de nouveaux candidats médicaments présentant des propriétés antimicrobiennes et anti-inflammatoires.

Mécanisme D'action

Mode of Action

It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-Bromo-5-methoxybenzoic acid may interact with its targets through a similar mechanism.

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s lipophilicity and water solubility suggest that it may have good bioavailability .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-methoxybenzoic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage conditions . Furthermore, its action and efficacy may be influenced by the pH and the presence of other compounds in the environment .

Propriétés

IUPAC Name |

3-bromo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXJBCHYVUGXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398888 | |

| Record name | 3-bromo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157893-14-6 | |

| Record name | 3-bromo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)

![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)

![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)